4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
Description
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Properties
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S2/c1-25(13-18-3-2-12-32-18)34(30,31)19-10-6-16(7-11-19)21(27)24-22-23-20(14-33-22)15-4-8-17(9-5-15)26(28)29/h2-12,14H,13H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCRXPFFWNKURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H22N4O5S , with a molecular weight of approximately 450.51 g/mol . The structure features a furan moiety, a methylsulfamoyl group, and a thiazole ring substituted with a nitrophenyl group, which may contribute to its biological properties.
| Structural Feature | Description |
|---|---|
| Furan Ring | Contributes to the compound's reactivity and solubility |
| Methylsulfamoyl Group | Enhances biological activity through sulfonamide properties |
| Thiazole Ring with Nitrophenyl | Potential for interactions with biological targets |
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives of thiazole and sulfonamide have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis .
A study evaluating related compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, suggesting that modifications in the structure can significantly enhance activity against resistant strains .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Thiazole derivatives are known for their ability to inhibit tumor cell proliferation. In vitro studies have shown that compounds containing thiazole rings can induce apoptosis in cancer cell lines, indicating a mechanism that could be explored further for therapeutic applications .
Case Study:
In one study involving thiazole derivatives, several compounds exhibited cytotoxicity against human cancer cell lines with IC50 values below 10 μM, showcasing their potential as anticancer agents . The specific role of the nitrophenyl substituent in enhancing this activity remains an area for further investigation.
Enzyme Inhibition
The sulfonamide group is known to act as an inhibitor of certain enzymes, particularly carbonic anhydrases and dihydropteroate synthase. This inhibition can lead to antimicrobial effects by disrupting folate synthesis in bacteria. Research into similar compounds has shown promising results in enzyme inhibition assays, which could be extrapolated to predict the activity of this compound .
Structure-Activity Relationship
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. The presence of the furan and thiazole rings appears to enhance the interaction with biological targets, while modifications in substituents (e.g., nitrophenyl vs. other aromatic groups) can significantly alter potency and selectivity.
Table: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of Furan | Increases solubility and potential reactivity |
| Nitrophenyl Substitution | Enhances interaction with specific biological targets |
| Variations in Sulfonamide Group | Affects enzyme inhibition potency |
Preparation Methods
Bromination of 4-Nitroacetophenone
The thiazole ring is synthesized using the Hantzsch thiazole reaction, which requires an α-halogenated ketone. 4-Nitroacetophenone is brominated at the α-position using bromine in acetic acid.
Table 1: Bromination of 4-Nitroacetophenone
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| 4-Nitroacetophenone | 10.0 g | Acetic acid, 40°C | 92% |
| Br₂ | 5.2 mL | 2 h stirring |
The product, α-bromo-4-nitroacetophenone , is isolated as a yellow crystalline solid (m.p. 118–120°C).
Hantzsch Thiazole Synthesis
The α-bromo ketone is reacted with thiourea in ethanol under reflux to form the thiazole ring.
Table 2: Thiazole Ring Formation
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| α-Bromo-4-nitroacetophenone | 8.5 g | Ethanol, reflux, 6 h | 85% |
| Thiourea | 3.8 g |
The product, 4-(4-nitrophenyl)thiazol-2-amine , is purified via recrystallization from ethanol (m.p. 185–187°C, Rf = 0.57).
Synthesis of 4-(N-Methyl-N-(furan-2-ylmethyl)sulfamoyl)benzoic Acid
Preparation of N-Methyl-N-(furan-2-ylmethyl)amine
A reductive amination between furfural and methylamine using sodium cyanoborohydride yields the secondary amine:
$$ \text{Furfural} + \text{CH₃NH₂} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{N-Methyl-N-(furan-2-ylmethyl)amine} $$
Table 3: Reductive Amination Conditions
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| Furfural | 5.0 g | Methanol, 25°C, 12 h | 78% |
| Methylamine | 3.2 g | NaBH₃CN (1.2 equiv.) |
The amine is isolated as a colorless liquid (FTIR: 3280 cm⁻¹ N–H stretch, 1602 cm⁻¹ C=C furan).
Sulfonylation of 4-Chlorosulfonylbenzoic Acid
The secondary amine reacts with 4-chlorosulfonylbenzoic acid in aqueous sodium acetate at 80–85°C:
$$ \text{4-ClSO₂C₆H₄COOH} + \text{N-Methyl-N-(furan-2-ylmethyl)amine} \rightarrow \text{4-(N-Methyl-N-(furan-2-ylmethyl)sulfamoyl)benzoic acid} $$
Table 4: Sulfonylation Reaction Parameters
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| 4-Chlorosulfonylbenzoic acid | 12.0 g | H₂O, NaOAc, 85°C, 6h | 82% |
| Secondary amine | 7.5 g |
The product is recrystallized from ethanol (m.p. 160–162°C, Rf = 0.54).
Formation of the Benzamide Linkage
Activation of Benzoic Acid
The benzoic acid derivative is converted to its acid chloride using thionyl chloride:
$$ \text{4-(Sulfamoyl)benzoic acid} + \text{SOCl₂} \rightarrow \text{4-(Sulfamoyl)benzoyl chloride} $$
Table 5: Acid Chloride Synthesis
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| Benzoic acid derivative | 10.0 g | SOCl₂, reflux, 2h | 95% |
Amide Coupling with Thiazol-2-amine
The acid chloride reacts with 4-(4-nitrophenyl)thiazol-2-amine in dichloromethane using DMAP and DCC:
Table 6: Amide Coupling Conditions
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| 4-(Sulfamoyl)benzoyl chloride | 8.0 g | DCM, DMAP, DCC, 25°C, 12h | 76% |
| Thiazol-2-amine | 6.5 g |
The final product is purified via column chromatography (silica gel, hexane/ethyl acetate 3:1) and recrystallized from ethanol (m.p. 190–192°C).
Optimization and Characterization
Spectroscopic Analysis
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
